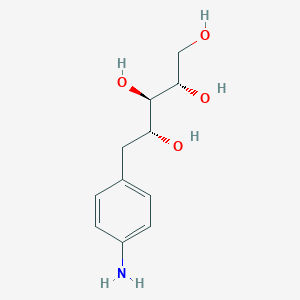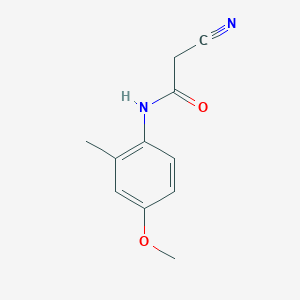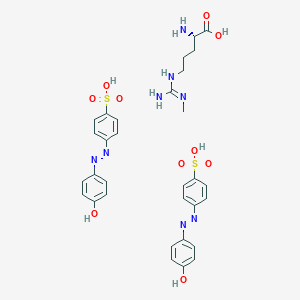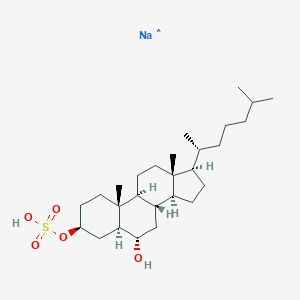![molecular formula C39H63N11O10 B233611 bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate CAS No. 144577-06-0](/img/structure/B233611.png)
bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate, also known as BHDP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. BHDP is a phosphorylated derivative of malic acid, which is a common organic acid found in many fruits and vegetables.
Mechanism of Action
The mechanism of action of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate is not fully understood. However, it has been proposed that bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has also been found to inhibit the replication of viruses by blocking the biosynthesis of nucleic acids. In addition, bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to have antibacterial activity against Gram-positive bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate in lab experiments is its broad spectrum of activity against cancer cells, viruses, and bacteria. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to be effective against a wide range of cancer cell lines, including those that are resistant to chemotherapy. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has also been found to be effective against a wide range of viruses, including HIV and herpes simplex virus. In addition, bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to have antibacterial activity against Gram-positive bacteria.
One of the limitations of using bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate in lab experiments is its potential toxicity. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to be toxic to normal cells at high concentrations. Therefore, it is important to use bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate at the appropriate concentration to avoid toxicity.
Future Directions
There are several future directions for the research on bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate. One possible direction is to study the mechanism of action of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate in more detail. Another possible direction is to investigate the potential of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. In addition, the development of new derivatives of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate with improved efficacy and reduced toxicity is another possible direction for future research.
Synthesis Methods
The synthesis method of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate involves the reaction between malic acid and phosphorus oxychloride, followed by the addition of methanol and sodium hydroxide. The resulting product is bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate, which is a white crystalline solid. The purity of bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
Bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor, antiviral, and antibacterial properties. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate has been found to have antibacterial activity against Gram-positive bacteria.
properties
CAS RN |
144577-06-0 |
|---|---|
Product Name |
bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate |
Molecular Formula |
C39H63N11O10 |
Molecular Weight |
304.08 g/mol |
IUPAC Name |
bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate |
InChI |
InChI=1S/C6H10O10P2/c1-13-17(9,10)15-5(7)3-4-6(8)16-18(11,12)14-2/h3-4H,1-2H3,(H,9,10)(H,11,12)/b4-3+ |
InChI Key |
ACHINIHRSJXVCM-ONEGZZNKSA-N |
Isomeric SMILES |
COP(=O)(O)OC(=O)/C=C/C(=O)OP(=O)(O)OC |
SMILES |
COP(=O)(O)OC(=O)C=CC(=O)OP(=O)(O)OC |
Canonical SMILES |
COP(=O)(O)OC(=O)C=CC(=O)OP(=O)(O)OC |
synonyms |
FBMP anhydride fumaroyl bis(methyl phosphate) fumaroyl bis(methylphosphate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



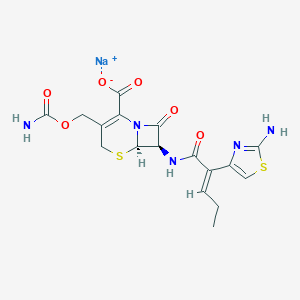
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
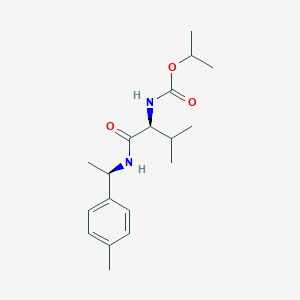
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
